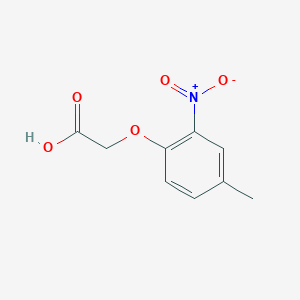

(4-Methyl-2-nitrophenoxy)acetic acid

Vue d'ensemble

Description

(4-Methyl-2-nitrophenoxy)acetic acid, also known as 4-MNA, is an organic compound consisting of an acetic acid group and a nitrophenoxy group. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used as an intermediate in the synthesis of certain insecticides and herbicides. 4-MNA is a colorless solid, soluble in organic solvents, and has a melting point of 42-45 °C.

Applications De Recherche Scientifique

Novel Aggregations and Complexes

(Xiao-qiang He, 2013) investigated a novel aggregation of (4-nitrophenoxy)acetic acid [1-(2-hydroxyphenyl)methylidene]hydrazide and its dioxomolybdenum(VI) complex. This compound was characterized using elemental analysis and single-crystal X-ray diffraction, revealing an octahedral coordination around the Mo atom in the complex molecule.

Synthesis Improvements

Improvements in the synthesis of 2-(2-nitrophenoxy)Acetic Acid were explored by (H. Dian, 2012). They developed a method using 2-nitrophenol and methyl 2-chloroacetate, offering advantages like convenient operation and mild reaction conditions.

Electrophilic Aromatic Substitution Studies

Studies on electrophilic aromatic substitution were conducted by (H. Gibbs, R. B. Moodie, & K. Schofield, 1978). They investigated the solvolyses of various nitrocyclohexadienyl acetates in aqueous sulfuric acid, revealing insights into the nitration of methylbenzenes.

Electrochemical Sensing Platforms

(Afzal Shah et al., 2017) developed an electrochemical sensing platform based on gold-copper alloy nanoparticles for detecting nitro aromatic toxins, including compounds like 2-methyl-3-nitrophenyl acetic acid.

Spectrophotometric Photoaffinity Labeling

Chromogenic diazirine derivatives of [[2-Nitro-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]]phenoxy]acetic acid were synthesized for photoaffinity labeling, as studied by (Y. Hatanaka et al., 1989). This approach allowed for simple spectrophotometric detection without the need for radioactive techniques.

Pesticide Waste Remediation

(J. Pignatello & Yunfu. Sun, 1995) explored the photoassisted Fenton reaction for decomposing pesticides in water, including methyl parathion which contains a nitrophenol group.

Molecular Imprinted Polymer Nanoparticles

(F. Omidi et al., 2014) utilized molecular imprinted polymer nanoparticles for the selective trace determination of 4-chloro-2-methylphenoxy acetic acid in complex matrices, highlighting its application in environmental and biological sample analysis.

Mécanisme D'action

Target of Action

This compound may interact with various biological molecules due to its structural features, such as the nitro group and the acetic acid moiety .

Mode of Action

Based on its structure, it can be speculated that the nitro group might undergo reduction reactions, and the acetic acid moiety could participate in various biochemical reactions .

Biochemical Pathways

Compounds with similar structures have been shown to interfere with various metabolic pathways .

Pharmacokinetics

The presence of the acetic acid moiety might influence its absorption and distribution, and the nitro group could affect its metabolism .

Result of Action

Similar compounds have been shown to induce oxidative stress and other cellular responses .

Action Environment

Environmental factors such as pH, temperature, and presence of other chemicals could potentially influence the action, efficacy, and stability of (4-Methyl-2-nitrophenoxy)acetic acid .

Propriétés

IUPAC Name |

2-(4-methyl-2-nitrophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-6-2-3-8(15-5-9(11)12)7(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGKCXXVJHRDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.